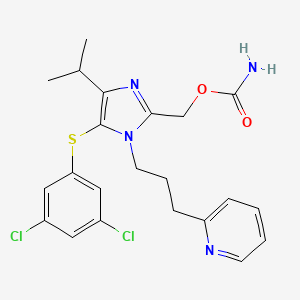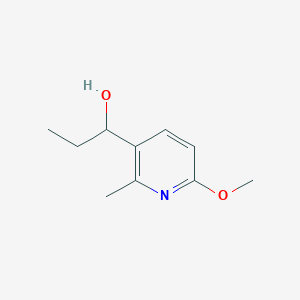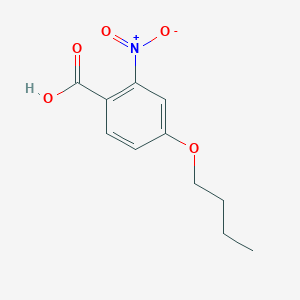
3-Bromopyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrrolidine-2,5-dione is a brominating and oxidizing agent widely used in organic synthesis. It is particularly known for its role in radical reactions, such as allylic and benzylic brominations, and various electrophilic additions . This compound is a white crystalline solid that is more convenient to handle compared to elemental bromine, making it a popular choice in laboratory settings .
Preparation Methods
3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
3-Bromopyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:
Substitution: It is used in allylic and benzylic brominations, where it replaces a hydrogen atom adjacent to a double bond or aromatic ring.
Electrophilic Additions: It participates in electrophilic addition reactions, such as the formation of bromohydrins from alkenes.
Common reagents and conditions used in these reactions include light or heat to initiate radical reactions, and bases like sodium hydroxide to facilitate oxidation . Major products formed from these reactions include brominated organic compounds, which are valuable intermediates in various synthetic pathways.
Scientific Research Applications
3-Bromopyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .
Comparison with Similar Compounds
3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.
Similar Compounds
- N-Chlorosuccinimide
- N-Iodosuccinimide
- Bromomalonic dialdehyde
Properties
CAS No. |
39660-53-2 |
|---|---|
Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
3-bromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) |
InChI Key |
JNETYVLEGPSOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one](/img/structure/B8729634.png)





![7-bromo-1H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B8729698.png)





![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)
